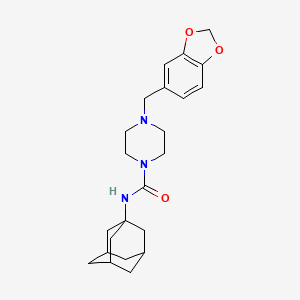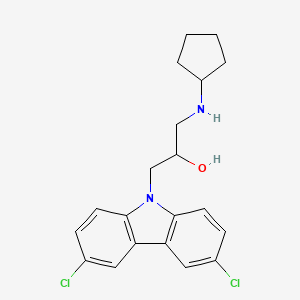![molecular formula C24H33ClN4O B4065173 1-(4-chlorophenyl)-N-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B4065173.png)
1-(4-chlorophenyl)-N-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide
Overview
Description
1-(4-chlorophenyl)-N-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C24H33ClN4O and its molecular weight is 429.0 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-N-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide is 428.2342894 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Antagonistic Activity
The molecule has been studied for its potent and selective antagonistic activity towards the CB1 cannabinoid receptor. Through computational methods, specific conformations and energetic stability of its structure have been analyzed, suggesting that certain conformations are more favorable for binding to the CB1 receptor. These insights provide a foundation for developing pharmacophore models for CB1 receptor ligands, contributing to the understanding of how structural variations can impact receptor binding and activity (Shim et al., 2002).
Radioligand Development for Brain Imaging
Another research application involves the synthesis and labeling of analogs for use in brain imaging, specifically Single Photon Emission Computed Tomography (SPECT). Studies on analogs such as AM251, where a 4-chlorophenyl group is replaced by 4-iodophenyl, demonstrate the potential of these compounds in labeling and imaging cannabinoid receptors in the brain, aiding in the study of receptor distribution and function (Lan, Gatley, & Makriyannis, 1996).
Structure-Activity Relationships (SAR)
Investigations into the structure-activity relationships of pyrazole derivatives as CB1 receptor antagonists have expanded knowledge on the structural requirements for potent and selective antagonistic activity. This includes the importance of specific substituents on the pyrazole ring for maintaining high affinity and selectivity towards the CB1 receptor. These studies serve as a crucial step in the design and development of new therapeutic agents targeting cannabinoid receptors (Lan et al., 1999).
Insights into Drug Inhibition Mechanisms
Research on inhibitor enantiomers against histone lysine demethylase 5A (KDM5A) highlights the broader potential of compounds structurally related to 1-(4-chlorophenyl)-N-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide in elucidating the inhibition mechanisms of other molecular targets. Such studies contribute to the understanding of how small molecular modifications can significantly impact the binding affinity and biological activity of inhibitors, providing insights that can be applied to the development of targeted therapies (Horton et al., 2018).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN4O/c1-17(2)12-21-13-22(28-27-21)16-29-11-3-4-18(15-29)14-26-23(30)24(9-10-24)19-5-7-20(25)8-6-19/h5-8,13,17-18H,3-4,9-12,14-16H2,1-2H3,(H,26,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYDDHTYRTXRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=C1)CN2CCCC(C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B4065093.png)
![1-(4-methoxyphenyl)-4-{2-[4-(methylsulfonyl)-1-piperazinyl]-5-nitrobenzoyl}piperazine](/img/structure/B4065104.png)
![1,15,15-trimethyl-7-nitro-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene](/img/structure/B4065105.png)
![2-(2-sec-butylphenoxy)-N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B4065115.png)
![1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B4065122.png)
![6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4065129.png)

![4-(3-bromophenyl)-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065138.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4065161.png)
![ethyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065164.png)
![4-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4065172.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B4065182.png)